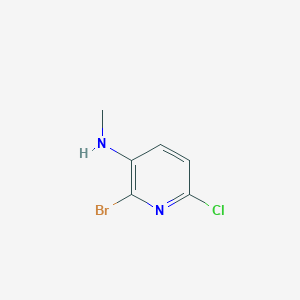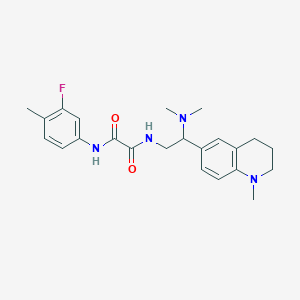
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The dimethylamino group can be introduced through reductive amination, where the tetrahydroquinoline intermediate reacts with formaldehyde and dimethylamine.
- Conditions: Reducing agents like sodium cyanoborohydride or hydrogenation over a palladium catalyst.
Coupling with the Fluoro-Methylphenyl Group
- The final step involves coupling the dimethylamino-tetrahydroquinoline intermediate with 3-fluoro-4-methylphenyl oxalyl chloride to form the oxalamide linkage.
- Conditions: Typically performed in an inert atmosphere using a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves multiple steps:
-
Formation of the Tetrahydroquinoline Intermediate
- Starting from aniline derivatives, the tetrahydroquinoline core can be synthesized via Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
- Conditions: Mild acidic conditions, typically using acetic acid or hydrochloric acid at room temperature.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction
- Reduction of the oxalamide linkage can yield amine derivatives.
- Common reagents: Lithium aluminum hydride, borane complexes.
-
Substitution
- The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
- Common reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound’s structure allows it to act as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of catalytic processes.
Biology
Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes, useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting neurological disorders due to the presence of the tetrahydroquinoline moiety.
Industry
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism by which N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: In medicinal applications, it could interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide: Similar structure but with a chloro group instead of a fluoro group, which may alter its reactivity and biological activity.
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluoro-4-ethylphenyl)oxalamide: Similar structure with an ethyl group instead of a methyl group, potentially affecting its steric properties and interactions.
Uniqueness
The presence of the fluoro group in N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide enhances its electron-withdrawing properties, which can influence its reactivity and interaction with biological targets, making it unique compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O2/c1-15-7-9-18(13-19(15)24)26-23(30)22(29)25-14-21(27(2)3)17-8-10-20-16(12-17)6-5-11-28(20)4/h7-10,12-13,21H,5-6,11,14H2,1-4H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTAOWDRLAOWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
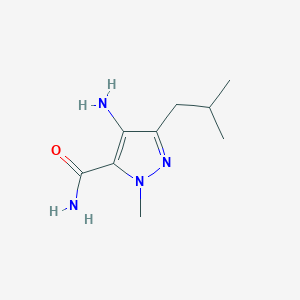
![N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2979506.png)
![1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2979509.png)
![2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2979512.png)
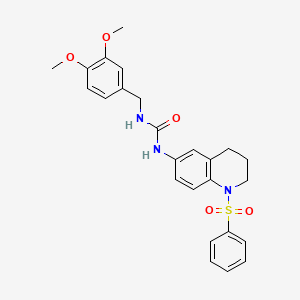
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2979516.png)
![{Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride](/img/structure/B2979518.png)
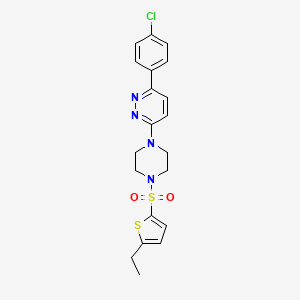
![(3-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpropyl)amine dihydrochloride](/img/structure/B2979520.png)
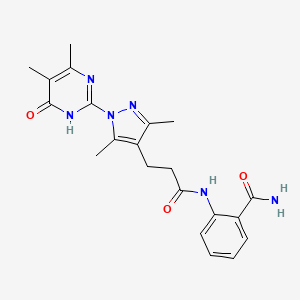
![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2979522.png)
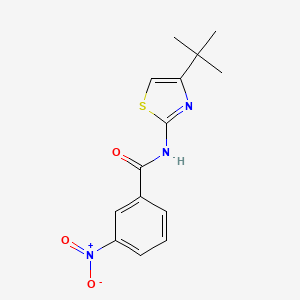
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2979524.png)
